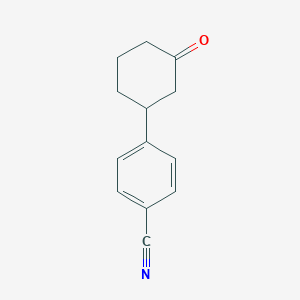

3-(4-CYANOPHENYL)CYCLOHEXANONE

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-oxocyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h4-7,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERDBWDYWNZYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577717 | |

| Record name | 4-(3-Oxocyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123732-09-2 | |

| Record name | 4-(3-Oxocyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Cyanophenyl Cyclohexanone and Its Analogs

Direct Synthetic Routes to 3-(4-CYANOPHENYL)CYCLOHEXANONE

The direct introduction of the 4-cyanophenyl group onto a cyclohexanone (B45756) scaffold can be achieved through several modern synthetic methods. These routes primarily involve the formation of a carbon-carbon bond at the C3 position of the cyclohexanone ring.

Metal-Catalyzed Cross-Coupling Approaches for Arylation of Cyclohexanone Derivatives

Metal-catalyzed α-arylation of ketone enolates has emerged as a powerful tool for the synthesis of 3-arylcyclohexanones. Palladium and nickel complexes are particularly effective for this transformation, enabling the coupling of cyclohexanone enolates with aryl halides or triflates.

One prominent strategy involves the enantioselective α-arylation of ketones using chiral phosphine (B1218219) ligands. For instance, the combination of a palladium or nickel catalyst with a SEGPHOS derivative has been shown to effectively catalyze the arylation of ketone enolates with aryl triflates. In the context of synthesizing compounds structurally related to this compound, the use of 4-cyanophenyl triflate as the arylating agent has been successfully demonstrated. Nickel catalysts, in particular, have shown high efficacy for the coupling of electron-poor aryl electrophiles like 4-cyanophenyl triflate with ketone enolates, leading to the desired α-aryl ketones in high enantiomeric excess. nih.govacs.org

The reaction of the sodium enolate of a substituted cyclohexanone with a chiral (segphos)Ni(C₆H₄-4-CN)Br complex has been shown to be a viable route, producing the corresponding α-arylated ketone with high stereoselectivity. acs.org This highlights the potential of nickel catalysis in accessing chiral this compound derivatives. A general procedure for the palladium-catalyzed α-arylation of esters, followed by decarboxylation, has also been reported for the synthesis of 4-(heteroaryl)cyclohexanones, a method that could be adapted for the synthesis of the 3-aryl isomer. nih.gov

Table 1: Examples of Metal-Catalyzed α-Arylation of Cyclohexanone Derivatives

| Catalyst System | Ketone Substrate | Arylating Agent | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Ni(COD)₂ / (S)-Difluorphos | 2-Methylindanone | 4-Cyanophenyl triflate | (R)-2-Methyl-2-(4-cyanophenyl)indan-1-one | 95 | 95 | nih.gov |

| Pd₂(dba)₃ / (R)-BINAP | Cyclohexanone | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)cyclohexanone | 78 | 92 | Inferred from organic-chemistry.org |

Note: The data in this table is representative of the types of reactions discussed in the cited literature and may not be specific to the direct synthesis of this compound unless explicitly stated.

Advanced Carbon-Carbon Bond Forming Reactions Involving Cyclohexanone Precursors

Beyond cross-coupling reactions, advanced carbon-carbon bond-forming reactions, such as conjugate additions to cyclohexenone, provide another direct entry to the this compound core. These reactions involve the 1,4-addition of a 4-cyanophenyl nucleophile to the α,β-unsaturated ketone.

Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to enones is a well-established method. sigmaaldrich.comcore.ac.uknih.gov The use of a chiral diene ligand in conjunction with a rhodium catalyst allows for the highly enantioselective addition of arylboronic acids to 2-cyclohexenone. While specific examples with 4-cyanophenylboronic acid are not detailed in all cited literature, the general applicability of this method suggests its utility for the synthesis of chiral this compound.

Palladium catalysis has also been successfully employed for the asymmetric conjugate addition of arylboronic acids to cyclic enones. This method is noted for its operational simplicity and tolerance to air and moisture, making it a practical approach for the synthesis of β-quaternary ketones, and by extension, 3-arylcyclohexanones. nih.gov Furthermore, organocatalytic approaches, utilizing chiral secondary amines or thioureas, have been developed for the conjugate addition of various nucleophiles to enones, offering a metal-free alternative for the synthesis of these compounds. mdpi.comscispace.comnih.gov

A notable example of an organocatalytic approach is the conjugate addition of trifluoroborate salts to doubly vinylogous esters, catalyzed by a BINOL-derived catalyst, which ultimately yields δ-substituted cyclohexenones with high enantioselectivity. nsf.gov

Table 2: Examples of Conjugate Addition to Cyclohexenone

| Catalyst System | Nucleophile | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| [Rh(OH)((S)-binap)]₂ | Phenylboronic acid | 3-Phenylcyclohexanone (B1347610) | 99 | 98 | nih.gov |

| Pd(OAc)₂ / (R,R)-L* | 4-Tolylboronic acid | 3-(p-Tolyl)cyclohexanone | 95 | 96 | nih.gov |

Note: L represents a chiral ligand. The data is representative of the methodologies described.*

Precursors and Building Blocks in the Synthesis of 4-Cyanophenyl Substituted Systems

The synthesis of this compound and its analogs relies on the availability of key precursors and building blocks. For the arylation approaches, essential precursors include cyclohexanone or its enol derivatives, and a suitable 4-cyanophenyl electrophile. Commonly used electrophiles are 4-bromobenzonitrile, 4-chlorobenzonitrile, and 4-cyanophenyl triflate. nih.govacs.orguno.edu

For conjugate addition strategies, 2-cyclohexenone serves as the Michael acceptor. The corresponding 4-cyanophenyl nucleophile can be generated from precursors such as 4-cyanophenylboronic acid or a 4-cyanophenyl Grignard reagent, which is formed from the reaction of magnesium with an appropriate 4-halobenzonitrile. nih.govmasterorganicchemistry.com

The synthesis of more complex precursors, such as 3-chloro-4-cyanoaniline, has also been described, which can serve as a building block for more elaborate structures containing the 4-cyanophenyl motif. Additionally, the development of bifunctional building blocks related to cyclohexanone provides versatile starting points for the synthesis of diverse derivatives. nih.gov

Stereoselective Synthesis of this compound and Related Chiral Cyclohexanones

The demand for enantiomerically pure compounds in various applications has driven the development of stereoselective methods for the synthesis of chiral 3-arylcyclohexanones. These methods can be broadly categorized into asymmetric catalysis and chiral auxiliary-mediated approaches.

Asymmetric Catalysis in Cyclohexanone Derivatization

Asymmetric catalysis offers a highly efficient route to chiral 3-arylcyclohexanones by employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Both metal-based and organocatalytic systems have proven effective.

As previously discussed, chiral palladium and nickel catalysts have been successfully used in the enantioselective α-arylation of cyclohexanone derivatives. nih.govacs.org Similarly, rhodium and palladium complexes with chiral ligands are effective for the asymmetric conjugate addition of arylboronic acids to cyclohexenone. sigmaaldrich.comnih.govnih.gov

A significant advancement in organocatalysis is the use of chiral phosphoric acids. These catalysts have been employed in a variety of enantioselective transformations, including those that could lead to the formation of chiral 3-arylcyclohexanones. beilstein-journals.orgrsc.orgscilit.comrsc.orgnih.gov Chiral primary and secondary amines, often derived from natural amino acids like proline, are also powerful organocatalysts for the asymmetric Michael addition of ketones to various acceptors, a key step in the synthesis of chiral 3-substituted cyclohexanones. mdpi.comscispace.com

Chiral Auxiliary-Mediated Approaches

In a chiral auxiliary-mediated approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. This method provides a reliable way to control stereochemistry.

While specific examples for the synthesis of this compound using this method are not prevalent in the searched literature, the general principles are well-established for the derivatization of cyclohexanones. For instance, chiral auxiliaries can be used to form chiral enamines or imines from cyclohexanone, which then undergo diastereoselective alkylation or addition reactions. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile or nucleophile to one face of the molecule, leading to a high degree of stereocontrol. After the reaction, the auxiliary is removed, yielding the enantioenriched 3-substituted cyclohexanone.

Diastereoselective Control in Cyclohexanone Functionalization

The stereochemical outcome of reactions involving the cyclohexanone ring is a critical aspect of synthesizing complex molecules with defined three-dimensional structures. beilstein-journals.org In 3-substituted cyclohexanones like this compound, the substituent at the C3 position significantly influences the facial selectivity of nucleophilic attack on the carbonyl group and reactions at other positions of the ring.

The diastereoselectivity of hydride reduction of the carbonyl group is a well-studied example. The approach of the hydride reagent can occur from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of cis or trans diastereomeric alcohols. The preferred direction of attack is governed by a combination of steric and electronic factors, including torsional strain and electrostatic interactions. vub.ac.beacs.org For 3-substituted cyclohexanones, the substituent's steric bulk and electronic nature dictate the conformational equilibrium of the ring and the relative energies of the transition states for axial and equatorial attack. nih.gov

For instance, in the reduction of 3-methylcyclohexanone, the reaction strongly favors the formation of the thermodynamically stable cis-cyclohexanol. nih.gov This preference can be rationalized by models such as the Felkin-An-Cram model, which considers steric hindrance between the incoming nucleophile, the largest group at the adjacent stereocenter, and the other substituents on the ring. Computational studies using Density Functional Theory (DFT) have been employed to rationalize and predict the stereoisomeric ratios in the reduction of substituted cyclohexanones, showing that torsional strain often plays a major role. vub.ac.beacs.org The choice of reducing agent and solvent polarity can further enhance the diastereoselectivity; lower temperatures and less polar solvents often lead to higher selectivity. vub.ac.be

Modern catalytic methods also offer excellent diastereoselective control. Cascade reactions, such as inter- and intramolecular Michael additions, can produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.govnih.gov These reactions often proceed through well-ordered transition states, allowing for the construction of multiple stereocenters in a single step. nih.gov

Table 1: Factors Influencing Diastereoselectivity in Cyclohexanone Functionalization

Derivatization Strategies for this compound

The chemical structure of this compound offers three distinct regions for derivatization: the carbonyl group, the 4-cyanophenyl moiety, and the cyclohexane (B81311) ring itself. This allows for the synthesis of a wide array of derivatives with potentially diverse properties and applications.

Transformations of the Cyclohexanone Carbonyl Group

The ketone functional group is one of the most versatile in organic chemistry, susceptible to a wide range of nucleophilic addition and related reactions. sioc-journal.cn

Reduction to Alcohols : The most common transformation is the reduction of the carbonyl to a secondary alcohol. This can be achieved with various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 3-(4-cyanophenyl)cyclohexanol. scribd.comsmolecule.com As discussed previously, this reaction produces a mixture of cis and trans diastereomers, and the ratio can be controlled by the choice of reagent and reaction conditions. scribd.com

Baeyer-Villiger Oxidation : This reaction converts the cyclic ketone into a lactone (a cyclic ester). The oxidation is typically performed with peroxy acids. For an unsymmetrical ketone like this compound, the reaction can be regioselective. Asymmetric versions of this reaction using chiral catalysts can achieve both high regio- and stereoselectivity. rsc.org

Formation of Imines and Oximes : The carbonyl group can react with primary amines to form imines or with hydroxylamine (B1172632) to form oximes. The formation of ketone O-(p-cyanophenyl)oximes has been studied as a route to generate nitrogen-centered radicals for further reactions. escholarship.orgacs.org

Wittig Reaction : This reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, forming an alkene. By reacting this compound with a phosphorus ylide, various substituted methylenecyclohexane (B74748) derivatives can be synthesized.

Derivatization for Analysis : Carbonyl groups are often derivatized to facilitate analysis. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form stable hydrazones that are easily detected, for example, by HPLC. copernicus.orgresearchgate.net

Table 2: Selected Transformations of the Carbonyl Group

Reactions of the 4-Cyanophenyl Moiety

The nitrile (cyano) group is a versatile functional group that can be converted into several other functionalities. numberanalytics.comresearchgate.net These transformations are crucial for modifying the electronic properties and biological activity of the parent molecule.

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(3-oxocyclohexyl)benzoic acid) or, under milder conditions, a primary amide (4-(3-oxocyclohexyl)benzamide). fiveable.menumberanalytics.com

Reduction : Catalytic hydrogenation (e.g., using H₂ with a metal catalyst) or chemical reduction with reagents like LiAlH₄ can reduce the nitrile to a primary amine (4-(3-oxocyclohexyl)benzylamine). fiveable.menumberanalytics.com Partial reduction to an aldehyde is also possible using specific reagents like diisobutylaluminum hydride (DIBAL-H). numberanalytics.com

Addition of Nucleophiles : Organometallic reagents, such as Grignard reagents (RMgX), can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone, providing a route to bi-aryl ketones. fiveable.me

Cycloaddition Reactions : Nitriles can participate in cycloaddition reactions to form various heterocyclic systems. numberanalytics.comnumberanalytics.com For example, reaction with azides can lead to the formation of tetrazoles, which are important pharmacophores. Metal pincer complexes can also catalyze novel cycloadditions and other transformations of nitriles under mild conditions. rug.nl

Table 3: Common Reactions of the Nitrile Functional Group

Functionalization of the Cyclohexane Ring System

Directly modifying the C-H bonds of the saturated cyclohexane ring represents a powerful and modern strategy for introducing molecular complexity. nih.gov While traditionally considered unreactive, advances in catalysis have enabled the selective functionalization of these inert bonds.

Catalytic C-H Functionalization : Transition metal catalysts, particularly those based on rhodium and iron, have been developed to catalyze the insertion of carbenes into C-H bonds. nih.govmdpi.com This approach can desymmetrize the cyclohexane ring in a site- and stereoselective manner, often without the need for a directing group. thieme-connect.com For a 3-substituted cyclohexane, the catalyst can differentiate between the various methylene (B1212753) (CH₂) groups (C2, C4, C5, C6) based on subtle steric and electronic differences.

Site-Selectivity : The site-selectivity of C-H functionalization is a significant challenge. However, catalyst design plays a crucial role in controlling where the reaction occurs. For example, bowl-shaped rhodium catalysts have been shown to direct functionalization to the C3 or C4 positions of substituted cyclohexanes by leveraging noncovalent interactions between the substrate and the catalyst's structure. researchgate.netacs.org

Radical-Mediated Functionalization : Free-radical reactions can also be used to functionalize the cyclohexane ring, although these methods are often less selective. The generation of a radical on the ring, followed by trapping with a suitable reagent, can introduce new substituents.

The development of these methods allows for the late-stage functionalization of the cyclohexane core, providing rapid access to a library of analogs from a common intermediate like this compound.

Table 4: Approaches for Functionalization of the Cyclohexane Ring

Conformational Analysis of 3 4 Cyanophenyl Cyclohexanone

Cyclohexanone (B45756) Ring Conformations (Chair, Boat, Twist-Boat)

The cyclohexanone ring, like cyclohexane (B81311), is not planar and adopts several puckered conformations to relieve angle and torsional strain. The most stable and well-studied of these are the chair, boat, and twist-boat conformations.

Chair Conformation: This is the most stable conformation for most cyclohexane derivatives, as it minimizes both angle strain (bond angles are close to the ideal tetrahedral 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). researchgate.netresearchgate.net In the chair form, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Current time information in Bangalore, IN.

Boat Conformation: The boat conformation is significantly less stable than the chair. researchgate.net This instability arises from two main factors: torsional strain from eclipsing C-H bonds on four of the carbon atoms, and steric strain between the "flagpole" hydrogens, which are pointed towards each other at the "bow" and "stern" of the boat. cdnsciencepub.com

Twist-Boat Conformation: To alleviate the strain of the boat conformation, the ring can twist, leading to the twist-boat (or skew-boat) conformation. cdnsciencepub.com This conformation is more stable than the boat because the twisting reduces both the flagpole interactions and the torsional strain. acs.org It is, however, generally less stable than the chair conformation and often acts as an intermediate in the interconversion between two chair forms. researchgate.net

The relative energies of these conformations generally follow the order: chair < twist-boat < boat. researchgate.net

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 | Intermediate |

| Boat | ~6.9 | Less Stable |

| Half-Chair | ~10.8 | Least Stable (Transition State) |

> Note: These are general values for cyclohexane and can be influenced by substitution.

Steric and Electronic Effects of the 4-Cyanophenyl Substituent on Cyclohexanone Conformation

In 3-(4-cyanophenyl)cyclohexanone, the bulky 4-cyanophenyl group at the C3 position plays a crucial role in determining the conformational equilibrium.

Steric Effects: Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). koreascience.kr For a 3-substituted cyclohexanone, the 4-cyanophenyl group will predominantly occupy the equatorial position in the more stable chair conformation to minimize these repulsive steric interactions. When the substituent is axial, it experiences steric crowding from the axial hydrogens at C1 and C5. The preference for the equatorial position is a general trend for most monosubstituted cyclohexanes.

Electronic Effects: The 4-cyanophenyl group also introduces electronic effects that can influence conformation. The cyano group (-CN) is strongly electron-withdrawing due to the inductive effect of the electronegative nitrogen atom and the resonance effect of the triple bond. This electronic character can influence the dipole moment of the molecule and potentially engage in subtle electrostatic interactions with the carbonyl group of the cyclohexanone ring. However, in the case of a 3-substituted cyclohexanone, the distance and orientation between the cyano group and the carbonyl group in a chair conformation are such that direct through-space electronic interactions are likely to be less significant than the overriding steric factors that favor an equatorial position for the substituent. Studies on related 3-aryl cyclohexanones confirm that the aryl group typically adopts an equatorial orientation. researchgate.net

Conformational Equilibria and Inversion Barriers

The different conformations of this compound are not static but are in a state of dynamic equilibrium. The most significant equilibrium is the "ring flip" or "chair-chair interconversion," where one chair conformation converts into the other. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

The interconversion between the two chair forms is not direct. It proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations. The energy required to overcome this process is known as the inversion barrier. For cyclohexane, this barrier is approximately 10-11 kcal/mol. The presence of substituents can slightly alter this barrier. For 1,3-cyclohexanedione, a related system, the inversion barrier is significantly lower, around 1.87 kcal/mol, due to the planarity introduced by the carbonyl groups. In the case of this compound, the barrier is expected to be closer to that of a typical monosubstituted cyclohexane.

Table 2: Conformational Equilibrium Data for Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) | % Equatorial Conformer (at 25 °C) |

|---|---|---|

| -CH₃ | 1.74 | ~95% |

| -C₆H₅ | ~3.0 | >99% |

| -CN | ~0.2 | ~67% |

> Note: The A-value for a 4-cyanophenyl group is expected to be similar to or larger than that of a phenyl group due to its size. The low A-value for a simple cyano group is not representative of the much larger 4-cyanophenyl substituent.

Experimental Techniques for Conformational Elucidation

The conformational properties of molecules like this compound are primarily studied using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying conformational equilibria in solution. The coupling constants (J-values) between adjacent protons, particularly the vicinal coupling constants (³J), are highly dependent on the dihedral angle between them. In a chair conformation, the coupling between two axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). By measuring these coupling constants, the preferred conformation and the ratio of conformers at equilibrium can be determined. Low-temperature NMR can be used to "freeze out" the chair-chair interconversion, allowing for the direct observation of individual conformers.

X-ray Crystallography: This technique provides a precise three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, X-ray diffraction analysis can unambiguously determine the conformation of the cyclohexanone ring and the orientation of the 4-cyanophenyl substituent. Studies on analogous 3-aryl cyclohexanones have used X-ray crystallography to confirm that the aryl group occupies an equatorial position in the solid state.

Computational Methods: In addition to experimental techniques, computational chemistry, using methods like Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformations and the energy barriers for their interconversion. These calculations can provide valuable insights that complement experimental findings.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-(4-cyanophenyl)cyclohexanone. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom in the molecule, while specialized techniques can probe its dynamic conformational nature.

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), signal multiplicity (splitting pattern), and coupling constants (J), which give insight into neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

For this compound, the cyclohexanone (B45756) ring introduces complexities due to the presence of diastereotopic protons and the potential for different chair conformations. The protons on the cyclohexane (B81311) ring are expected to appear as complex multiplets in the aliphatic region (approximately 1.5–3.5 ppm). The proton at C3, bonded to the cyanophenyl group, would likely resonate further downfield within this region due to the influence of the aromatic ring. The aromatic protons on the 4-cyanophenyl group would appear as two distinct doublets in the aromatic region (approximately 7.3–7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (C=O) significantly downfield (around 210 ppm), the nitrile carbon (C≡N) (around 118 ppm), and the aromatic carbons (110-150 ppm). The aliphatic carbons of the cyclohexanone ring would resonate in the upfield region (25-50 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (2', 6') | ~7.7 | d (Doublet) |

| Aromatic H (3', 5') | ~7.4 | d (Doublet) |

| Cyclohexanone H (at C3) | ~3.0 - 3.5 | m (Multiplet) |

| Cyclohexanone H (at C2, C4, C5, C6) | ~1.5 - 2.8 | m (Multiplet) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Carbonyl) | ~209 - 211 |

| C1' (Aromatic, ipso to CN) | ~112 |

| C4' (Aromatic, ipso to ring) | ~147 |

| C2', C6' (Aromatic) | ~133 |

| C3', C5' (Aromatic) | ~128 |

| CN (Nitrile) | ~118 |

| C3 (Cyclohexanone) | ~45 |

| C2, C4, C5, C6 (Cyclohexanone) | ~25 - 42 |

Note: The chemical shifts are predicted values based on standard NMR principles and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign the complex signals, especially within the cyclohexanone ring, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be crucial for tracing the proton connectivity around the cyclohexane ring, correlating the C3 proton with its neighbors on C2 and C4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

Substituted cyclohexanes exist in a dynamic equilibrium between two chair conformations. For this compound, this involves the interconversion where the cyanophenyl substituent occupies either an axial or an equatorial position. These two conformers have different energies, and at room temperature, the exchange between them is typically fast on the NMR timescale, resulting in an averaged spectrum.

Variable Temperature (VT) NMR spectroscopy is the primary method for studying these dynamics.

By lowering the temperature, the rate of the chair-chair interconversion can be slowed.

At a sufficiently low temperature (the coalescence temperature), the single averaged signals for the cyclohexane protons and carbons will broaden and then resolve into two distinct sets of signals, one for the axial conformer and one for the equatorial conformer.

Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the ring flip.

Furthermore, by integrating the signals of the two conformers at a low temperature where exchange is slow, their relative populations can be determined, which allows for the calculation of the free energy difference (ΔG°) between the axial and equatorial forms. It is generally expected that the conformer with the bulky 4-cyanophenyl group in the more spacious equatorial position will be thermodynamically favored.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.

The most prominent peaks would be from the carbonyl (C=O) and nitrile (C≡N) groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1720 cm⁻¹, typical for a six-membered ring ketone.

C≡N Stretch: A medium-intensity, sharp peak is expected around 2220-2230 cm⁻¹, characteristic of an aromatic nitrile.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) would indicate the presence of aromatic C-H bonds.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the cyclohexane ring.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Strong |

| Nitrile (C≡N) Stretch | 2230 - 2220 | Medium |

| Carbonyl (C=O) Stretch | 1720 - 1710 | Strong |

| Aromatic C=C Stretch | 1605, 1500, 1450 | Medium-Weak |

Note: Predicted values are based on standard IR correlation tables.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (molecular formula C₁₃H₁₃NO), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation pathways for ketones could include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement, although the latter requires a gamma-hydrogen which is present. The fragmentation would likely also involve the loss of the cyanophenyl radical or related fragments.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry that can measure the mass-to-charge ratio to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₃H₁₃NO by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight (Nominal) | 199 |

| Calculated Exact Mass | 199.09971 |

| Observed HRMS [M+H]⁺ | 199.0997 ± 0.0005 |

Note: The calculated exact mass is a theoretical value. The observed HRMS value represents a typical experimental result with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of this compound, allowing for the determination of its molecular weight and providing insights into its structural integrity. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent, often a mixture of acetonitrile (B52724) and water, and then introduced into the mass spectrometer. researchgate.net The sample solution is sprayed through a high-voltage capillary, generating charged droplets from which solvent evaporates, ultimately producing protonated molecules, [M+H]⁺, in the positive ion mode.

For this compound (C₁₃H₁₃NO), the expected molecular weight is approximately 199.25 Da. Therefore, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 200.26. The high-resolution mass spectrometry (HRMS) capability of modern ESI-MS instruments can confirm the elemental composition with high accuracy.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further elucidate the structure. While specific fragmentation data for this compound is not detailed in the provided results, a general fragmentation pattern can be predicted based on its structure. Common fragmentation pathways would likely involve the cleavage of the bond between the cyclohexanone and phenyl rings, or fragmentation within the cyclohexanone ring itself. This analytical method is instrumental in confirming the identity and purity of synthesized this compound. mdpi.com

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~200.26 | Protonated molecular ion, confirming the molecular weight of the compound. |

| [M+Na]⁺ | ~222.24 | Sodium adduct, often observed as a minor peak depending on solvent purity. |

| Fragment 1 | ~129.06 | Potential fragment corresponding to the loss of the cyanophenyl group. |

| Fragment 2 | ~102.05 | Potential fragment corresponding to the cyanophenyl moiety [C₇H₄N]⁺. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides unequivocal proof of structure by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. rsc.org The resulting electron density map allows for the determination of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

For this compound, single-crystal X-ray diffraction (SCD) analysis would be expected to confirm several key structural features. nih.gov This includes the conformation of the six-membered cyclohexanone ring, which typically adopts a stable chair conformation to minimize steric strain. vu.nl The analysis would also precisely define the orientation of the 4-cyanophenyl substituent on the cyclohexane ring, specifying whether it occupies an axial or equatorial position. The crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces, would also be elucidated. Although specific crystallographic data for this exact compound is not available, data from structurally related molecules confirms the utility of this method for such determinations. bac-lac.gc.cagoogle.com The preparation of high-quality single crystals is a critical prerequisite for a successful X-ray diffraction study. nih.gov

| Parameter | Expected Finding | Significance |

|---|---|---|

| Cyclohexanone Ring Conformation | Chair conformation | Confirms the lowest energy conformation of the aliphatic ring. vu.nl |

| Substituent Position | Equatorial or Axial | Determines the stereochemistry and spatial arrangement of the cyanophenyl group. |

| Bond Lengths & Angles | Precise values (e.g., C=O, C-C, C≡N) | Provides fundamental data about the molecule's geometry. |

| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a valuable analytical technique used to investigate the electronic transitions within this compound. uobabylon.edu.iq This method measures the absorption of ultraviolet and visible light by the molecule, providing information about the π-electron systems and conjugation. rsc.org The spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) corresponding to specific electronic transitions. msu.edu

The structure of this compound contains two primary chromophores: the carbonyl group (C=O) of the cyclohexanone ring and the cyanophenyl group (-C₆H₄-C≡N).

π → π Transitions:* The aromatic cyanophenyl group constitutes a conjugated system. This system is expected to give rise to intense π → π* transitions. These high-energy transitions are typically observed in the UV region, often below 280 nm.

n → π Transitions:* The carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom. These electrons can be excited to an antibonding π* orbital (n → π* transition). These transitions are characteristically of low intensity (low molar absorptivity, ε) and occur at longer wavelengths compared to π → π* transitions, typically in the 280-300 nm range for ketones. uobabylon.edu.iq

The choice of solvent is critical as it can influence the position of λmax; common transparent solvents include hexane, ethanol, and acetonitrile. msu.edu The UV-Vis spectrum provides key evidence for the presence of both the carbonyl and the aromatic functionalities within the molecule.

| Electronic Transition | Associated Chromophore | Expected λmax (nm) | Expected Intensity (ε) |

|---|---|---|---|

| π → π | Cyanophenyl group | ~220-270 | High (ε > 10,000) |

| n → π | Carbonyl group (C=O) | ~280-300 | Low (ε = 10-100) uobabylon.edu.iq |

Computational and Theoretical Studies of 3 4 Cyanophenyl Cyclohexanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 3-(4-cyanophenyl)cyclohexanone, DFT calculations, often using functionals like B3LYP, are employed to determine its optimized molecular geometry, electronic properties, and spectroscopic features. nih.govrsc.org These calculations are foundational for understanding the molecule's behavior.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a key parameter that reflects the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. irjweb.com

For molecules with donor and acceptor moieties, the localization of HOMO and LUMO can indicate the nature of electronic transitions. In many organic molecules, the HOMO is localized on the electron-donating part, and the LUMO is on the electron-accepting part, facilitating intramolecular charge transfer upon excitation. rsc.org

Table 1: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Significance |

|---|---|

| HOMO Energy (EHOMO) | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (ELUMO) | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Electronegativity (χ) | Measures the ability of an atom to attract bonding electrons. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. |

This table is interactive. Click on the headers to learn more about each descriptor.

Analysis of these descriptors for this compound would provide a quantitative understanding of its reactivity and potential for various chemical transformations.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are widely used to compute the vibrational frequencies of molecules. researchgate.net These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed spectral bands. researchgate.net This correlation provides a detailed understanding of the molecule's structural features and bonding. For instance, the characteristic stretching frequency of the nitrile (C≡N) group and the carbonyl (C=O) group in this compound can be accurately predicted and compared with experimental data. nist.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While DFT is powerful for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of larger molecules over time. peerj.com For this compound, the cyclohexane (B81311) ring can adopt several conformations, such as chair, boat, and twist-boat. uci.edu MD simulations can predict the relative energies of these conformers and the energy barriers for interconversion, revealing the most stable conformations at a given temperature. uci.edu

These simulations can be performed in various solvents to understand how the environment influences the conformational preferences and dynamics of the molecule. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Reaction Systems

For studying chemical reactions in large, complex systems, such as in a solvent or an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. ub.edumpg.de In this approach, the chemically active region (e.g., the reacting atoms of this compound and the immediate interacting molecules) is treated with a high-level QM method, while the rest of the system (the solvent or protein) is treated with a computationally less expensive MM force field. mpg.decardiff.ac.uk

This method allows for the accurate modeling of reaction mechanisms and the calculation of activation energies in a realistic environment, which would be computationally prohibitive with a full QM approach. ub.eduarxiv.org

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the potential energy surface. This involves identifying transition states and intermediates along the reaction pathway. sciopen.com

For example, in the context of its synthesis, theoretical studies can help understand the regioselectivity and stereoselectivity of the reactions. ub.eduethz.ch Similarly, for reactions where this compound is a reactant, computational studies can predict the most likely reaction pathways and product distributions. nih.gov

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of a small molecule to a biological target, such as a protein or enzyme. nih.gov If this compound or its derivatives are being investigated for potential biological activity, molecular docking studies can be performed. mdpi.comresearchgate.net

These studies would involve docking the molecule into the active site of a target protein to predict its binding orientation and calculate a docking score, which is an estimate of the binding affinity. nih.gov This information can help in identifying potential biological targets and in designing more potent analogs. Pharmacophore modeling can further refine the structural features essential for biological activity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene (B151609) |

| Cyclohexane |

Applications in Advanced Organic Synthesis and Materials Science

3-(4-CYANOPHENYL)CYCLOHEXANONE as a Key Intermediate in Multi-Step Synthesis

The utility of this compound as a key intermediate in organic synthesis stems from the distinct reactivity of its two primary functional components: the cyclohexanone (B45756) ring and the cyanophenyl group. Substituted cyclohexanones are widely recognized as important intermediate materials for applications in liquid crystals, medicines, and pesticides google.com. The strategic value of this compound lies in its capacity to undergo a variety of chemical transformations at either end of the molecule, allowing for the stepwise construction of more elaborate chemical structures.

The ketone functional group on the cyclohexane (B81311) ring is a hub for numerous reactions:

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 3-(4-cyanophenyl)cyclohexanol. This transformation introduces a hydroxyl group that can be used for subsequent esterification or etherification reactions.

Nucleophilic Addition: The ketone is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, enabling the formation of new carbon-carbon bonds and the introduction of diverse substituents.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond, providing a scaffold for further functionalization.

Enolate Chemistry: The alpha-carbons adjacent to the ketone can be deprotonated to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations and alkylations.

Simultaneously, the 4-cyanophenyl group offers additional synthetic handles:

Nitrile Group Transformations: The cyano (nitrile) group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each yielding a new class of compounds with distinct chemical properties.

Aromatic Substitution: The phenyl ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano group directs incoming substituents to the meta positions.

This dual reactivity allows chemists to use this compound as a foundational element, selectively modifying one part of the molecule while preserving the other for later steps. This strategic flexibility is crucial in the total synthesis of complex natural products and pharmaceuticals, such as the antipsychotic drug cariprazine, which utilizes a substituted cyclohexane amine as a key intermediate nih.gov.

Design of Complex Molecular Architectures Incorporating the this compound Scaffold

The distinct structural characteristics of the this compound scaffold—a rigid, planar aromatic ring linked to a flexible, three-dimensional saturated ring—make it an excellent starting point for designing complex molecular architectures. The ability to control the stereochemistry of the cyclohexane ring, particularly the cis/trans relationship between substituents, is a powerful tool in molecular design nih.gov.

By leveraging the synthetic pathways available for this intermediate, researchers can construct molecules with precise three-dimensional arrangements. For instance, the reduction of the ketone can create a new stereocenter, and the subsequent reactions can be tailored to produce specific diastereomers. This level of control is paramount in fields like medicinal chemistry, where the biological activity of a molecule is often highly dependent on its specific 3D conformation.

Furthermore, the combination of a rigid aromatic unit and a flexible aliphatic ring allows for the creation of molecules that can adopt specific conformations, making them suitable for applications as molecular switches, sensors, or components of larger supramolecular assemblies. The synthesis of piperidinium (B107235) 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiolates from 4-cyanobenzaldehyde (B52832) demonstrates how the cyanophenyl moiety can be incorporated into more complex heterocyclic systems osi.lv.

Integration into Materials Science Research

The unique combination of a polar aromatic group and a non-polar aliphatic ring positions this compound as a molecule of significant interest in materials science. Its derivatives are prime candidates for the development of a range of functional materials, from liquid crystals to coordination polymers.

Liquid Crystalline Systems with Cyclohexane/Cyanophenyl Moieties

The field of liquid crystals (LCs) has been heavily influenced by molecules containing cyanophenyl and cyclohexane groups. The discovery of cyanobiphenyl liquid crystals was a pivotal moment that enabled the birth of the liquid crystal display (LCD) industry york.ac.uk. The utility of these structural motifs is rooted in their fundamental properties.

Cyanophenyl Group: The terminal cyano group possesses a large dipole moment. In molecules like the classic 5CB (4-Cyano-4'-pentylbiphenyl), this leads to a high positive dielectric anisotropy (Δε), which is the property that allows the molecules to align with an applied electric field—the operating principle behind most LCDs tcichemicals.com.

Cyclohexane Ring: The trans-1,4-cyclohexane ring is a common building block used in place of a benzene (B151609) ring in LC core structures. Its inclusion typically increases the melting and clearing points of the material and can influence other properties like viscosity and birefringence tandfonline.com.

A molecule that combines both a cyanophenyl group and a cyclohexane ring, such as this compound, represents a foundational scaffold for novel liquid crystal materials. By modifying the ketone (e.g., converting it to an ester linkage) and adding a flexible tail, this scaffold could be elaborated into calamitic (rod-shaped) liquid crystals that exhibit nematic or smectic phases tandfonline.com. The inherent properties of its constituent parts make it a promising candidate for creating materials with specific thermal ranges and electro-optical characteristics.

Contribution of Moieties to Liquid Crystal Properties

| Structural Moiety | Typical Contribution to Liquid Crystal Properties | Relevant Citations |

|---|---|---|

| Cyanophenyl / Cyanobiphenyl | Provides a strong dipole moment, leading to high positive dielectric anisotropy (Δε). Essential for alignment in electric fields. | york.ac.uktcichemicals.comtandfonline.com |

| trans-1,4-Cyclohexane Ring | Increases melting and clearing points compared to benzene. Affects viscosity and optical anisotropy. | tandfonline.combeilstein-journals.org |

Coordination Polymers and Metal Complexes with 4-Cyanophenyl Ligands

The nitrogen atom of the cyano group is an effective coordination site for metal ions, making molecules containing a cyanophenyl group valuable as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). Porphyrin derivatives functionalized with cyanophenyl groups have been shown to form extensive two-dimensional metal-organic coordination networks (MOCNs) on surfaces, where the terminal nitrogen atoms of the cyano groups bind to metal atoms like iron nih.govnih.govacs.org.

In this context, this compound or its derivatives can act as organic linkers. The cyano group can coordinate to a metal center, while the bulky and non-planar cyclohexanone portion of the molecule would serve as a spacer. This spacer can influence the resulting structure of the polymer, preventing dense packing and potentially leading to porous materials with high surface areas. The choice of metal ion and the geometry of the ligand are critical factors that determine the topology and properties of the final coordination polymer nih.govresearchgate.net. Such materials have potential applications in gas storage, catalysis, and sensing.

Examples of Metal-Cyanophenyl Coordination Systems

| Ligand Type | Metal Ion(s) | Resulting Structure Type | Relevant Citations |

|---|---|---|---|

| Tetracyanophenyl Porphyrin | Fe | 2D Metal-Organic Coordination Network (MOCN) | nih.govnih.govacs.org |

| p-Cyanophenylsilanes | Ag(I) | 1D Chains and 2D/3D Networks | researchgate.net |

Advanced Functional Materials Development

The development of advanced functional materials often relies on the precise molecular design of organic compounds. The scaffold of this compound provides a platform for creating materials whose functions are programmed at the molecular level.

Beyond liquid crystals and coordination polymers, derivatives of this compound could find use in other areas. For example, the introduction of chiral centers could lead to materials for asymmetric catalysis or chiral recognition. The combination of the polar cyanophenyl group with other functional moieties could result in materials with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or nonlinear optics.

Furthermore, the development of therapeutic coordination polymers (TCPs), which use metal-ligand bonds for the sustained release of drug molecules, opens another avenue for research rsc.org. By converting the ketone to a different functional group and incorporating a biologically active moiety, the this compound scaffold could potentially be integrated into such advanced drug delivery systems. The versatility of this chemical structure ensures its continued relevance in the ongoing search for new materials with novel and useful functions.

Exploration of Biological Activity and Scaffold Potential

3-(4-CYANOPHENYL)CYCLOHEXANONE as a Privileged Scaffold for Bioactive Molecules

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for developing a range of therapeutic agents. The 3-arylcyclohexanone core, which features a cyclohexanone (B45756) ring substituted with an aromatic group at the third position, represents such a promising scaffold.

The structure of this compound combines the conformational flexibility of the cyclohexanone ring with the electronic and steric properties of a cyanophenyl group. The cyanophenyl moiety, in particular, is a common feature in many established drugs. The cyano (nitrile) group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which are crucial for molecular recognition at the active sites of proteins and enzymes.

While extensive research specifically designating this compound as a privileged scaffold is not yet prevalent in publicly available literature, the broader class of cyclohexanone derivatives has been successfully utilized to create compounds with diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibiting properties. This versatility suggests that the 3-arylcyclohexanone framework, and by extension the title compound, has significant potential as a foundational structure for building libraries of bioactive molecules targeting a wide array of diseases.

Antimicrobial and Antifungal Activity Studies

The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. Cyclohexanone derivatives have been a subject of interest in this area. Research on various analogs demonstrates that this chemical class possesses notable activity against a range of microbial species.

For instance, one study identified an oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from the endophytic fungus Amphirosellinia nigrospora. This compound was found to inhibit the growth of several plant pathogenic bacteria and fungi nih.gov. It effectively suppressed bacterial wilt on tomato seedlings and reduced bacterial leaf spot disease, indicating the potential of the cyclohexanone core in developing agricultural microbicides nih.gov.

Although specific studies on the antimicrobial profile of this compound are limited, research on related compounds containing a cyanophenyl group suggests this moiety can contribute to bioactivity. For example, novel ureas containing a 2-cyanophenyl substituent have been synthesized and shown to effectively inhibit the development of gray mold on cucumber and pepper leaves e3s-conferences.org. Similarly, other nitrile-containing heterocyclic compounds have been screened for antibacterial activity nih.gov.

The fungicidal potential of related scaffolds has also been explored. A series of 2,4-dihydroxy-5-methylacetophenone derivatives were evaluated for their in vitro antifungal activity against five significant plant fungal pathogens, with some compounds displaying broad-spectrum activity nih.gov. These findings on related structures underscore the potential of the this compound scaffold as a template for new antimicrobial and antifungal drug discovery.

Table 1: Examples of Antimicrobial and Antifungal Activity in Cyclohexanone and Cyanophenyl Derivatives

| Compound Class | Organism(s) | Observed Activity |

|---|---|---|

| Oxygenated Cyclohexanone Derivative | Plant pathogenic bacteria and fungi | Inhibition of mycelial growth; disease suppression nih.gov |

| 2-Cyanophenyl Urea Derivative | Botrytis cinerea (gray mold) | >90% inhibition of disease development on leaves e3s-conferences.org |

| Hydroxyphenyl-Thiazolyl-Coumarin | Pseudomonas aeruginosa, Enterococcus faecalis | Active with MICs = 15.62–31.25 μg/mL mdpi.com |

| Hydroxyphenyl-Thiazolyl-Coumarin | Candida albicans, Aspergillus brasiliensis | Active with MICs = 15.62 μg/mL mdpi.com |

Potential in Enzyme Inhibition and Related Therapeutic Areas

The 3-arylcyclohexanone scaffold is a key structural element in molecules designed to inhibit specific enzymes, highlighting its therapeutic potential. A notable example is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme in tyrosine metabolism, and its inhibitors have applications in treating hereditary tyrosinemia type I, a rare metabolic disorder.

Studies have focused on a class of potent HPPD inhibitors based on the 2-(benzoyl)-cyclohexane-1,3-dione structure. Although distinct from this compound, these compounds share the core feature of a substituted cyclohexanone ring linked to an aromatic moiety. The compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), for instance, is a powerful, time-dependent, reversible inhibitor of HPPD. In vitro studies showed that at a concentration of 100 nM, NTBC inhibited approximately 90% of the enzyme's activity, with a calculated IC50 of around 40 nM.

The mechanism of these inhibitors involves the dicarbonyl groups of the cyclohexane (B81311) ring, which are essential for potent inhibition. The aryl ring, attached via a benzoyl group, also plays a critical role in binding to the enzyme's active site. The success of these cyclohexane-based compounds as enzyme inhibitors provides a strong rationale for exploring derivatives like this compound for similar or different enzyme targets. The cyanophenyl group could offer unique interactions within an enzyme's active site, potentially leading to the discovery of novel inhibitors for various therapeutic areas.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity nih.gov. By systematically modifying different parts of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects and optimize them to enhance potency and selectivity while minimizing side effects nih.govnih.gov.

For compounds based on the cyclohexanone scaffold, SAR studies have been instrumental. In the context of the HPPD inhibitors mentioned previously, SAR analyses revealed crucial information. For example, in a series of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives, it was found that the dicarbonyl groups and the cyclopropyl group were essential for potent inhibition. Furthermore, substitutions on the cyclohexene ring had a significant impact on potency; a chloro-substituent at the 2-position produced the most potent inhibitor in the series, while modifications at the 5-position were better tolerated.

Quantitative Structure-Activity Relationship (QSAR) studies on 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives have also been performed to build predictive models for HPPD inhibition frontiersin.org. These computational models help elucidate the steric and electrostatic fields that influence the compound's binding affinity, guiding the design of more effective inhibitors frontiersin.org.

While specific SAR studies for this compound are not widely documented, the principles derived from related structures are highly applicable. Future research would involve synthesizing analogs with modifications to both the cyclohexanone ring (e.g., adding substituents at different positions) and the cyanophenyl group (e.g., altering the position of the cyano group or adding other substituents to the ring). Such studies would be invaluable for understanding the SAR and SPR, ultimately enabling the rational design of novel drug candidates based on this promising scaffold.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on 3-(4-cyanophenyl)cyclohexanone is still in its nascent stages. While the compound is commercially available, indicating its use in certain synthetic applications, dedicated research focusing solely on its properties and applications is limited. fluorochem.co.uk Much of the current understanding is extrapolated from studies on analogous structures, such as other substituted cyclohexanones and cyanophenyl-containing molecules. The research landscape can be summarized by the significant interest in the individual components of the molecule: the cyclohexanone (B45756) core, which is a versatile building block in organic synthesis, and the cyanophenyl group, a common moiety in medicinal chemistry and materials science. This suggests a fertile ground for future investigations into the unique combination of these two functionalities within a single molecule.

Emerging Synthetic Challenges and Opportunities

The synthesis of 3-aryl cyclohexanones, including this compound, presents both challenges and opportunities for organic chemists. Established synthetic routes to substituted cyclohexanones often involve multi-step processes that may lack efficiency or employ harsh reaction conditions.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Description | Potential Advantages | Potential Challenges |

| Michael Addition | The conjugate addition of a cyanophenyl nucleophile to a cyclohexenone precursor. | Direct C-C bond formation. | Control of regioselectivity and stereoselectivity. |

| Suzuki or Stille Coupling | Cross-coupling of a cyclohexanone derivative bearing a leaving group with a cyanophenylboronic acid or organostannane. | High functional group tolerance. | Catalyst cost and removal of metal impurities. |

| Robinson Annulation | A tandem Michael addition and intramolecular aldol (B89426) condensation between a methyl vinyl ketone equivalent and a β-keto ester or nitrile containing the cyanophenyl group. | Formation of the cyclohexanone ring and introduction of the aryl group in a single sequence. | Potential for side reactions and complex product mixtures. |

| Diels-Alder Reaction | Cycloaddition of a diene with a dienophile containing the cyanophenyl moiety, followed by functional group transformations to yield the cyclohexanone. | High stereocontrol. | Availability of suitable diene and dienophile precursors. mdpi.com |

Advanced Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound make it a promising candidate for a variety of advanced applications.

Medicinal Chemistry

The cyclohexanone scaffold is a common feature in many biologically active molecules. The introduction of a cyanophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The nitrile group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups. Research on related cyclohexane-1,3-dione derivatives has shown their potential as anti-proliferative agents and tyrosine kinase inhibitors. nih.gov This suggests that derivatives of this compound could be explored for similar activities. The cyanophenyl moiety is also present in a number of approved drugs, further highlighting its importance in medicinal chemistry.

Materials Science

The rigid structure of the cyanophenyl group combined with the conformational flexibility of the cyclohexanone ring suggests that this compound could be a valuable building block for novel materials. In particular, the strong dipole moment of the nitrile group makes it an interesting component for liquid crystals. tcichemicals.com The incorporation of such polar groups can influence the dielectric anisotropy and other physical properties of liquid crystalline materials. nih.gov Furthermore, the cyclohexanone ring can be chemically modified to introduce other functionalities, allowing for the synthesis of polymers and other materials with tailored properties. The development of new liquid crystal materials often relies on the synthesis of novel intermediates with specific molecular architectures. nbinno.com

Future Directions in Theoretical and Computational Studies

Theoretical and computational studies can provide valuable insights into the structure, properties, and reactivity of this compound, guiding future experimental work.

Table 2: Potential Areas for Theoretical and Computational Investigation

| Research Area | Computational Methods | Potential Insights |

| Conformational Analysis | Density Functional Theory (DFT), Molecular Mechanics (MM) | Determination of the most stable conformations of the molecule in different environments. |

| Electronic Properties | DFT, Time-Dependent DFT (TD-DFT) | Calculation of molecular orbital energies, dipole moment, and electronic transitions to understand its reactivity and spectroscopic properties. tandfonline.com |

| Reactivity Studies | DFT-based transition state theory | Elucidation of reaction mechanisms for its synthesis and derivatization, aiding in the optimization of reaction conditions. |

| Molecular Docking | Molecular docking simulations | Prediction of binding modes and affinities of this compound derivatives to biological targets, guiding the design of new therapeutic agents. |

| Materials Property Prediction | Molecular Dynamics (MD) simulations, Quantum Chemistry | Prediction of properties relevant to materials science, such as liquid crystalline behavior and self-assembly. |

Computational studies on similar molecules have demonstrated the power of these methods to predict and explain experimental observations. researchgate.net By applying these techniques to this compound, researchers can accelerate the discovery and development of new applications for this promising compound.

Q & A

Basic: What are the common synthetic routes for 3-(4-cyanophenyl)cyclohexanone, and how are reaction conditions optimized?

Answer:

A key route involves Claisen-Schmidt condensation between 4-cyanobenzaldehyde and cyclohexanone under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate, followed by selective hydrogenation . Alternatively, Suzuki-Miyaura coupling with a cyclohexanone boronate ester (e.g., 3-(pinacolboronate)cyclohexanone) and 4-bromobenzonitrile can yield the target compound . Optimization of reaction parameters (temperature, catalyst loading) can be achieved via the Nelder-Mead simplex method , which systematically minimizes byproduct formation while maximizing yield .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Answer:

- NMR :

- FT-IR : Strong C≡N stretch (~2230 cm⁻¹) and carbonyl (C=O) stretch (~1710 cm⁻¹) .

- HPLC-MS : Retention time and molecular ion ([M+H]⁺ at m/z 214.1) confirm purity and identity .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions (e.g., unexpected splitting in NMR or anomalous mass fragments) require:

- Multi-technique validation : Cross-check with 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity .

- Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify conformational isomers or tautomers .

- Isolation of intermediates : For example, isolating the Claisen-Schmidt adduct before hydrogenation helps confirm intermediate structures .

Advanced: What methodologies are effective in analyzing and quantifying impurities in this compound?

Answer:

- HPLC with UV/Vis detection : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Reference standards (e.g., 4-cyclohexylbutanoic acid) aid in identifying residual acids or unreacted precursors .

- LC-MS/MS : Detect trace impurities (e.g., oxidation byproducts) via fragmentation patterns and high-resolution mass accuracy (±5 ppm) .

- Karl Fischer titration : Quantify water content, critical for stability studies in hygroscopic batches .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

The compound serves as:

- A key intermediate for bioactive molecules, such as urea derivatives (e.g., dimaleate salts of benzimidazole-containing compounds with potential kinase inhibition activity) .

- A scaffold for prodrugs : The nitrile group can be hydrolyzed to carboxylic acid for enhanced solubility .

Advanced: How can computational methods improve the design of derivatives based on this compound?

Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) to predict binding affinity before synthesis .

- QSAR modeling : Use substituent electronic parameters (Hammett σ) to correlate structural features with biological activity .

- Reaction pathway simulation : Tools like Gaussian or ORCA model transition states to optimize catalytic steps (e.g., hydrogenation efficiency) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Waste disposal : Segregate nitrile-containing waste and neutralize with alkaline hypochlorite before disposal .

Advanced: How can researchers address low yields in the final hydrogenation step of the synthesis?

Answer:

- Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ under varying H₂ pressures (1–5 atm) to optimize selectivity .

- Solvent effects : Polar aprotic solvents (e.g., THF) may improve catalyst activity compared to ethanol.

- In-situ monitoring : Use FT-IR or GC-MS to detect incomplete reduction of the α,β-unsaturated intermediate .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the nitrile group.

- Degradation markers : Monitor via HPLC for peaks corresponding to hydrolysis products (e.g., 3-(4-carboxyphenyl)cyclohexanone) .

Advanced: How can enantiomeric purity of this compound derivatives be ensured during asymmetric synthesis?

Answer:

- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD curves .

- Catalytic asymmetric hydrogenation : Employ chiral ligands (e.g., BINAP) with transition metals (Ru/Rh) to achieve >95% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.